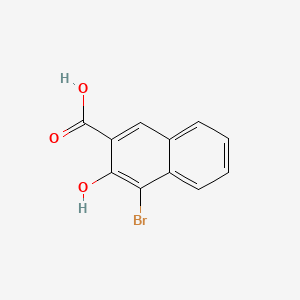

4-Bromo-3-hydroxy-2-naphthoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53065. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUFBIFPUAHIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176575 | |

| Record name | 4-Bromo-3-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-15-3 | |

| Record name | 4-Bromo-3-hydroxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-hydroxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2208-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-hydroxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-hydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-hydroxy-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. This document details the most plausible synthetic route, a proposed experimental protocol, and the physicochemical properties of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Data of this compound [1][2][3][4][5]

| Property | Value |

| CAS Number | 2208-15-3[2] |

| Molecular Formula | C₁₁H₇BrO₃[1][2] |

| Molecular Weight | 267.08 g/mol [2][3][4] |

| Appearance | White to yellow or green crystalline powder[2] |

| Melting Point | 229-231 °C[1][3][4] |

| Boiling Point | 377.3 ± 37.0 °C at 760 mmHg (Predicted)[1] |

| Purity | >97.0% (GC)[2] |

| XLogP3 | 4.32[1] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted)[1] |

Proposed Synthetic Pathway

The most direct and plausible method for the synthesis of this compound is through the electrophilic bromination of the commercially available starting material, 3-hydroxy-2-naphthoic acid. The hydroxyl group at the 3-position is an activating, ortho-, para-directing group, which facilitates the introduction of a bromine atom at the adjacent C-4 position. The carboxylic acid group at the 2-position is a deactivating, meta-directing group, which does not hinder the desired substitution.

The proposed synthetic workflow is illustrated in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Glacial Acetic Acid

-

Bromine

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-hydroxy-2-naphthoic acid in glacial acetic acid.

-

Bromine Addition: While stirring the suspension at room temperature, add a solution of bromine in glacial acetic acid dropwise using a dropping funnel. The addition should be conducted at a rate that allows for the control of any exotherm.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period or until TLC analysis indicates the consumption of the starting material. Gentle heating may be applied to facilitate the reaction if necessary.

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing cold deionized water. The crude product will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with deionized water to remove any residual acetic acid and inorganic byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the final this compound.

-

Drying: Dry the purified product under vacuum to a constant weight.

Note: The exact stoichiometry, reaction time, and temperature should be optimized to maximize the yield and purity of the final product.

Spectroscopic Data

As of the compilation of this guide, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound has not been reported in publicly accessible literature. Researchers synthesizing this compound are encouraged to perform full spectroscopic characterization to confirm its identity and purity. For reference, the ¹H NMR and ¹³C NMR data for the starting material, 3-hydroxy-2-naphthoic acid, are available in chemical databases and can be used as a comparative tool.

The following diagram illustrates the logical relationship for the synthesis:

Caption: Logical flow for the synthesis and characterization of the target compound.

References

- 1. echemi.com [echemi.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. PubChemLite - this compound (C11H7BrO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-3-hydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-3-hydroxy-2-naphthoic acid, a compound of interest in chemical and pharmaceutical research. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant workflows and a potential biological signaling pathway.

Core Physicochemical Properties

This compound, with the CAS Number 2208-15-3, is a substituted naphthoic acid derivative.[1][2][3][4] Its fundamental physicochemical characteristics are crucial for understanding its behavior in various chemical and biological systems.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrO₃ | [1][2][4] |

| Molecular Weight | 267.08 g/mol | [1][2] |

| Melting Point | 231 °C | [2] |

| Predicted LogP | 3.86 | [4] |

| Appearance | White to yellow to green powder/crystal | [1] |

| Purity | >97.0% (GC) | [1] |

Note: Some values, such as LogP, are predicted and should be confirmed by experimental methods.

Experimental Protocols

The determination of the physicochemical properties of this compound involves a series of standardized experimental procedures. Below are detailed methodologies for key experiments.

Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination

Solubility is assessed in various solvents to understand the compound's behavior in different environments.

Methodology:

-

A known amount of this compound (e.g., 1 mg) is added to a specific volume of solvent (e.g., 1 mL) in a vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium.

-

The resulting mixture is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

This process is repeated with various solvents of different polarities (e.g., water, ethanol, methanol, DMSO).

pKa Determination

The acid dissociation constant (pKa) is a measure of the compound's acidity.

Methodology (Potentiometric Titration):

-

A standard solution of this compound is prepared in a suitable solvent mixture (e.g., water-methanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration.

Spectral Data Interpretation

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring system. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups and the electron-donating effect of the hydroxyl group. The hydroxyl and carboxylic acid protons would likely appear as broad singlets.

-

¹³C NMR: The spectrum would display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbon atoms attached to the electronegative oxygen and bromine atoms, as well as the carbonyl carbon of the carboxylic acid, are expected to resonate at lower fields (higher ppm values).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3300 cm⁻¹), the broad O-H stretch of the carboxylic acid (centered around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C stretching bands for the aromatic ring (in the 1450-1600 cm⁻¹ region).[5][6][7]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (267.08 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) would be observed for the molecular ion and any bromine-containing fragments.

Potential Biological Activity and Signaling Pathway

Direct studies on the biological activity of this compound are limited. However, research on structurally related substituted naphthoic acids provides insights into its potential biological roles. Some substituted naphthoic acids have been identified as antagonists of the P2Y14 receptor, a G-protein coupled receptor involved in inflammatory responses.[8][9] Additionally, certain hydroxyl/carboxy-substituted naphthoic acids have been shown to modulate the activity of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a role in cellular responses to environmental toxins and in the regulation of inflammation.[10][11]

Based on the activity of similar compounds, a hypothetical signaling pathway involving the antagonism of the P2Y14 receptor by this compound is presented below. It is important to note that this is a proposed mechanism and requires experimental validation.

In this proposed pathway, this compound acts as a competitive antagonist, preventing the binding of the natural agonist UDP-Glucose to the P2Y14 receptor. This would block the downstream signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, the modulation of inflammatory gene expression. This potential anti-inflammatory activity warrants further investigation.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-3-hydroxy-2-naphthoic Acid (CAS: 2208-15-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-hydroxy-2-naphthoic acid, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines plausible experimental protocols for its synthesis and analysis, and explores its potential biological significance based on related structures.

Core Chemical and Physical Data

This compound is a solid, crystalline powder at room temperature, with its color ranging from white to yellow or green.[1] Its core structure consists of a naphthalene ring substituted with bromo, hydroxyl, and carboxylic acid functional groups.

| Property | Value |

| CAS Number | 2208-15-3 |

| Molecular Formula | C₁₁H₇BrO₃ |

| Molecular Weight | 267.08 g/mol |

| IUPAC Name | 4-bromo-3-hydroxynaphthalene-2-carboxylic acid |

| Melting Point | 229-231 °C |

| Boiling Point | 377.3 °C (predicted) |

| Density | 1.8 g/cm³ (predicted) |

| Appearance | White to yellow to green crystalline powder |

| Solubility | Information not available |

Spectroscopic and Analytical Data

| Data Type | Predicted Values / Methodologies |

| Mass Spectrometry | Predicted m/z values for various adducts are available, such as [M+H]⁺ at 266.96514 and [M-H]⁻ at 264.95058.[2] |

| NMR Spectroscopy | While specific ¹H and ¹³C NMR data are not published, the spectra of related naphthoic acid derivatives have been reported, which can serve as a reference for spectral interpretation.[3] |

| Infrared Spectroscopy | The IR spectrum is expected to show characteristic peaks for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-Br stretching vibrations. |

| Analytical Methods | A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been described for the separation of this compound. The mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid. This method is scalable for preparative separation and is suitable for pharmacokinetic studies.[4] |

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis and purification of this compound, adapted from methodologies for structurally similar compounds.

Synthesis of this compound

A potential synthetic route to this compound involves the bromination of 3-hydroxy-2-naphthoic acid. The following is an adapted protocol based on the synthesis of a similar compound.

Materials:

-

3-hydroxy-2-naphthoic acid

-

Bromine

-

Chloroform

-

Water

Procedure:

-

Suspend 3-hydroxy-2-naphthoic acid in chloroform in a reaction flask.

-

Slowly add a solution of bromine in chloroform to the suspension at room temperature with constant stirring.

-

Continue stirring the reaction mixture for a specified period to ensure complete bromination.

-

Remove the chloroform solvent under reduced pressure (in vacuo).

-

Wash the resulting solid residue repeatedly with water to remove any unreacted bromine and hydrobromic acid.

-

Collect the solid product by filtration.

-

Dry the product thoroughly to obtain this compound.

Note: This is a generalized procedure and requires optimization for specific reaction conditions, such as molar ratios, reaction time, and temperature.

Purification

The crude product from the synthesis can be purified by recrystallization from a suitable solvent or by preparative chromatography.

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, acetic acid, or a solvent mixture).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Preparative Chromatography: As mentioned, a scalable RP-HPLC method can be employed for purification.[4] The fractions containing the pure compound, as determined by an appropriate detection method (e.g., UV-Vis spectroscopy), are collected and the solvent is removed to yield the purified product.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, studies on structurally related naphthoic acid derivatives provide insights into its potential pharmacological effects.

Aryl Hydrocarbon Receptor (AhR) Modulation

Research has shown that certain hydroxylated and carboxylated naphthoic acids can act as agonists or antagonists of the Aryl Hydrocarbon Receptor (AhR).[5] The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, immune responses, and cellular differentiation.[5]

The binding of a ligand to AhR initiates a signaling cascade that can lead to both beneficial and detrimental cellular effects, depending on the nature of the ligand and the cellular context. For instance, some AhR agonists exhibit anti-inflammatory properties.[5] Given its structural similarity to known AhR ligands, it is plausible that this compound could also interact with this receptor.

The following diagram illustrates a generalized workflow for investigating the potential AhR-mediated activity of this compound.

Caption: Experimental workflow for evaluating the biological activity of this compound.

Potential as a Drug Development Scaffold

The naphthalene core is a common scaffold in medicinal chemistry, and the presence of bromo, hydroxyl, and carboxylic acid groups on this compound offers multiple points for chemical modification. These functional groups can be exploited to synthesize a library of derivatives with potentially diverse biological activities. The bromine atom, in particular, can be a site for cross-coupling reactions to introduce further complexity and modulate the compound's properties.

The logical relationship for exploring this compound in drug discovery is depicted below.

Caption: Logical progression for the development of this compound in a drug discovery program.

Safety and Handling

This compound is classified as causing skin and serious eye irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily characterizable compound with potential for further investigation in both medicinal chemistry and materials science. While direct experimental data on its biological activity is currently scarce, its structural features suggest that it may interact with important biological targets such as the Aryl Hydrocarbon Receptor. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to further explore the properties and applications of this intriguing molecule. Future studies should focus on confirming a robust synthetic pathway, thoroughly characterizing its spectroscopic properties, and conducting comprehensive biological assays to elucidate its mechanism of action and therapeutic potential.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. CCCC 1997, Volume 62, Issue 11, Abstracts pp. 1737-1746 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 4-Bromo-3-hydroxy-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3-hydroxy-2-naphthoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this document combines predicted data, expected spectroscopic features based on analogous compounds, and standardized experimental protocols to serve as a valuable resource for researchers.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₇BrO₃

-

Molecular Weight: 267.08 g/mol

-

CAS Number: 2208-15-3

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 266.9653 |

| [M+Na]⁺ | 288.9472 |

| [M-H]⁻ | 264.9507 |

| [M+NH₄]⁺ | 283.9918 |

| [M+K]⁺ | 304.9212 |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A standard protocol for obtaining the mass spectrum of this compound would involve the following steps:

-

Sample Preparation: A dilute solution of the compound (typically 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Analysis Mode: The analysis can be performed in both positive and negative ion modes to observe different adducts.

-

Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The instrument is scanned over a relevant mass range (e.g., m/z 100-500) to detect the molecular ion and its fragments.

Logical Workflow for Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the hydroxyl proton, and the carboxylic acid proton.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplets |

| -OH | 9.0 - 11.0 | Singlet (broad) |

| -COOH | 11.0 - 13.0 | Singlet (broad) |

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will display signals for the carbon atoms in the naphthalene ring, the carboxylic acid carbon, and the carbons attached to the hydroxyl and bromo groups.

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic-C | 110 - 140 |

| C-Br | 115 - 125 |

| C-OH | 150 - 160 |

| -COOH | 165 - 175 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.

Logical Workflow for NMR Data Acquisition and Analysis

References

Unveiling the Elusive Crystal Structure of 4-Bromo-3-hydroxy-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-hydroxy-2-naphthoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Despite its significance, a definitive single-crystal X-ray diffraction study detailing its precise three-dimensional structure remains conspicuously absent from the public domain. This technical guide consolidates the available physicochemical data for this compound and provides a comprehensive overview of the probable experimental methodologies for its synthesis, crystallization, and structural analysis. The protocols outlined herein are based on established procedures for analogous brominated and hydroxylated naphthoic and benzoic acid derivatives, offering a robust framework for researchers seeking to elucidate its crystal structure and explore its properties further.

Introduction

Substituted naphthoic acids are a class of organic compounds that have garnered significant interest due to their diverse applications as synthons in organic chemistry, intermediates in the manufacturing of dyes and pigments, and as scaffolds in the design of pharmacologically active molecules. The introduction of halogen and hydroxyl moieties onto the naphthalene ring can profoundly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its crystal packing and solid-state characteristics. This compound represents an intriguing example within this class, yet its specific crystallographic arrangement has not been publicly reported.

This guide aims to bridge this knowledge gap by providing a detailed technical overview for researchers. While direct crystallographic data is unavailable, we present a compilation of known properties and a projection of the experimental workflows required for its structural determination.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing appropriate synthesis, purification, and crystallization experiments.

| Property | Value |

| Molecular Formula | C₁₁H₇BrO₃ |

| Molecular Weight | 267.08 g/mol |

| CAS Number | 2208-15-3 |

| Appearance | White to yellow to green powder/crystal |

| Purity | >97.0% (commercially available) |

| InChI Key | HBUFBIFPUAHIDX-UHFFFAOYSA-N |

Table 1. Physical and Chemical Properties of this compound.

Experimental Protocols

The following sections detail the probable experimental procedures for the synthesis, crystallization, and crystal structure determination of this compound, based on established methods for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 3-hydroxy-2-naphthoic acid. The general workflow for this synthesis is depicted in the diagram below.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-hydroxy-2-naphthoic acid in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Slowly add a solution of the brominating agent (e.g., bromine in acetic acid) to the reaction mixture at a controlled temperature, typically room temperature or slightly below, to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Quenching and Work-up: Once the reaction is complete, quench the excess bromine with a reducing agent (e.g., sodium thiosulfate solution). The crude product may precipitate upon the addition of water.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with water to remove any inorganic impurities. Further purify the product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid) to obtain the pure this compound.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. Various crystallization techniques can be employed, and the optimal method will depend on the solubility of the compound.

Protocol:

-

Solvent Screening: Systematically test the solubility of the purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) to identify a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (a solvent in which the compound is insoluble but is miscible with the solvent of the solution). The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator), to induce crystallization.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data at a controlled temperature (often a low temperature, such as 100 K, to minimize thermal vibrations).

-

Data Processing: The collected diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.

Expected Structural Features and Data Presentation

Based on the structures of similar compounds, it is anticipated that the crystal structure of this compound will exhibit intermolecular hydrogen bonding involving the carboxylic acid and hydroxyl groups. The carboxylic acid moieties are likely to form dimers. The bromine atoms may also participate in halogen bonding interactions.

Upon successful structure determination, the quantitative data should be summarized in tables for clarity and ease of comparison.

Table 2. Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value Range |

|---|---|

| Crystal system | Monoclinic or Orthorhombic |

| Space group | e.g., P2₁/c, P-1, Pbca |

| a (Å) | 10 - 20 |

| b (Å) | 5 - 15 |

| c (Å) | 10 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 3000 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.6 - 1.8 |

| R-factor (%) | < 5 |

Table 3. Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Expected Length (Å) / Angle (°) |

|---|---|

| C-Br | 1.88 - 1.92 |

| C-O (hydroxyl) | 1.35 - 1.39 |

| C=O (carbonyl) | 1.20 - 1.24 |

| C-O (carboxyl) | 1.30 - 1.34 |

| O-C=O (angle) | 120 - 125 |

| C-C-Br (angle) | 118 - 122 |

Conclusion

While the definitive crystal structure of this compound is yet to be determined, this technical guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. The detailed experimental protocols, based on established methodologies for analogous compounds, offer a clear path for researchers to successfully elucidate its three-dimensional atomic arrangement. The determination of this crystal structure will be a valuable contribution to the fields of crystallography, medicinal chemistry, and materials science, enabling a deeper understanding of its solid-state properties and facilitating its potential applications.

An In-depth Technical Guide to 4-Bromo-3-hydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-hydroxy-2-naphthoic acid, covering its discovery, history, physicochemical properties, synthesis, and applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Physicochemical Properties

This compound is a halogenated derivative of 3-hydroxy-2-naphthoic acid, a well-known coupling agent in the synthesis of azo dyes.[1][2] While the exact date and discoverer of this compound are not well-documented in readily available literature, its synthesis and use are logically derived from the extensive chemistry of its parent compound. The introduction of a bromine atom onto the naphthalene ring modifies the electronic properties of the molecule, which can influence its reactivity and the properties of its downstream products.

The primary application of this compound, much like its unbrominated counterpart, is as an intermediate in the synthesis of specialized organic compounds, particularly azo dyes and pigments.[3][4] The presence of the bromine atom can enhance the lightfastness and tinctorial strength of the resulting dyes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇BrO₃ | [5] |

| Molecular Weight | 267.08 g/mol | [6] |

| CAS Number | 2208-15-3 | [7] |

| Appearance | White to slightly pale yellow crystalline powder | [8] |

| Melting Point | 231 °C | [8] |

| SMILES | OC(=O)C1=C(O)C(Br)=C2C=CC=CC2=C1 | [5] |

| InChI Key | HBUFBIFPUAHIDX-UHFFFAOYSA-N | [5] |

Synthesis of this compound

Proposed Experimental Protocol: Direct Bromination

The following protocol is a generalized procedure based on the bromination of similar aromatic hydroxy acids. Researchers should optimize the reaction conditions for their specific needs.

Materials:

-

3-hydroxy-2-naphthoic acid

-

Glacial acetic acid

-

Bromine

-

Sodium bisulfite (or other quenching agent)

-

Distilled water

-

Ice bath

Procedure:

-

Dissolution: Dissolve 3-hydroxy-2-naphthoic acid in a suitable amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Bromination: Slowly add a stoichiometric amount of bromine, dissolved in a small amount of glacial acetic acid, to the cooled solution via the dropping funnel with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by the slow addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

-

Precipitation and Isolation: Pour the reaction mixture into a beaker of ice-cold water. The crude this compound will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any remaining acetic acid and salts.

-

Drying and Recrystallization: Dry the crude product in a vacuum oven. For further purification, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis Workflow Diagram

References

- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. PubChemLite - this compound (C11H7BrO3) [pubchemlite.lcsb.uni.lu]

- 6. 7-Bromo-3-hydroxy-2-naphthoic acid = 98.0 HPLC, 98.0-102.0wt. AT 1779-11-9 [sigmaaldrich.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. labproinc.com [labproinc.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. WO2004050954A1 - Method of preparing brominated hydroxy aromatic compounds - Google Patents [patents.google.com]

Theoretical Analysis of 4-Bromo-3-hydroxy-2-naphthoic Acid: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical approach for the study of 4-Bromo-3-hydroxy-2-naphthoic acid. In the absence of specific published theoretical studies on this molecule, this document provides a robust framework based on established computational chemistry methods applied to analogous compounds, such as substituted naphthoic and benzoic acids.[1][2] The guide details the computational protocols, expected data outputs, and the logical workflow for a thorough theoretical characterization of the subject molecule, from structural optimization to the prediction of its spectroscopic and electronic properties.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Theoretical studies are indispensable for elucidating its molecular structure, stability, reactivity, and spectroscopic properties at the atomic level. Such computational analyses provide insights that are complementary to experimental data and can guide further research and development. This guide presents the standard methodologies for a comprehensive theoretical investigation using Density Functional Theory (DFT), a powerful quantum chemical method.

Computational Methodology: A Detailed Protocol

The following section details a typical computational protocol for the theoretical study of this compound, based on methodologies reported for similar molecular systems.

Molecular Structure Optimization

The initial step involves the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface).

-

Software: Gaussian 09 or a more recent version is commonly used for such calculations.[3]

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted and effective method for these types of molecules.[2]

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost for molecules containing first and second-row elements, as well as polarization functions for heavier atoms like bromine.[2]

-

Procedure:

-

The initial molecular structure of this compound is drawn using a molecular editor like GaussView.

-

A geometry optimization calculation is performed without any symmetry constraints.

-

The convergence criteria should be set to tight to ensure a true energy minimum is reached.

-

A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

-

Vibrational Spectral Analysis

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra.

-

Method: The harmonic vibrational frequencies are calculated using the optimized geometry from the previous step at the B3LYP/6-311++G(d,p) level of theory.

-

Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.

-

Analysis: The potential energy distribution (PED) analysis is performed to assign the calculated vibrational modes to specific types of molecular vibrations (e.g., C-H stretch, C=O stretch).

Electronic Properties and Reactivity Descriptors

The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Calculations: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.

-

Analysis:

-

The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

-

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to identify electrophilic and nucleophilic sites.

-

Other reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[1]

-

Expected Quantitative Data

A theoretical study as outlined above would generate a wealth of quantitative data. The following tables provide a template for summarizing these expected results, with example values drawn from studies on similar molecules for illustrative purposes.

Table 1: Optimized Geometrical Parameters (Exemplary)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-Br | 1.90 |

| O-H (hydroxyl) | 0.97 | |

| C=O (carboxyl) | 1.22 | |

| C-O (carboxyl) | 1.35 | |

| Bond Angle | C-C-Br | 120.5 |

| C-C-O (hydroxyl) | 118.0 | |

| O=C-O (carboxyl) | 123.0 | |

| Dihedral Angle | C-C-C=O | 180.0 |

Table 2: Calculated Vibrational Frequencies and Assignments (Exemplary)

| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED) |

| ν(O-H) | 3500 | ~3550 | O-H stretch |

| ν(C=O) | 1700 | ~1710 | C=O stretch |

| ν(C-Br) | 650 | ~660 | C-Br stretch |

| δ(C-H) | 1450 | ~1455 | C-H in-plane bend |

Table 3: Electronic Properties and Reactivity Descriptors (Exemplary)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.0 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Global Softness (S) | 0.44 |

Visualization of the Theoretical Workflow

The following diagram illustrates the logical workflow for the theoretical investigation of this compound.

Caption: Workflow for the theoretical study of this compound.

Conclusion

While direct theoretical studies on this compound are not yet available in the literature, a robust and well-established computational methodology exists for its comprehensive analysis. By employing Density Functional Theory calculations, it is possible to predict its optimized geometry, vibrational spectra, electronic properties, and reactivity. The protocols and expected data formats presented in this guide provide a solid foundation for researchers to initiate and conduct a thorough theoretical investigation of this molecule, thereby paving the way for a deeper understanding of its chemical behavior and potential applications.

References

- 1. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid, American Journal of Physical Chemistry, Science Publishing Group [ajpchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 4-Bromo-3-hydroxy-2-naphthoic Acid: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-3-hydroxy-2-naphthoic acid is a synthetic organic compound with a naphthalene core, a versatile scaffold in medicinal chemistry. While the biological activity of this specific molecule is not extensively documented, its structural features—a bromine atom, a hydroxyl group, and a carboxylic acid moiety—present a rich platform for chemical modification and the development of novel therapeutic agents. This technical guide outlines promising research avenues for this compound, focusing on the synthesis of novel derivatives and their evaluation in key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols and visual workflows are provided to facilitate the initiation of research in these areas.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the core scaffold is essential for designing and synthesizing novel derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇BrO₃ | [1][2][3][4] |

| Molecular Weight | 267.08 g/mol | [1][2][4] |

| CAS Number | 2208-15-3 | [2] |

| Appearance | White to yellow to green powder/crystal | [1] |

| Melting Point | 231°C | [5] |

| LogP (predicted) | 3.86 | [2] |

| Purity | >97.0% (commercially available) | [1] |

Potential Research Areas and Therapeutic Targets

The naphthalene scaffold is present in numerous biologically active compounds.[6] Based on the activities of structurally related molecules, the following research areas are proposed for derivatives of this compound.

Anticancer Drug Discovery

Naphthoquinone and naphthoic acid derivatives have demonstrated significant potential as anticancer agents.[7][8] Research in this area could focus on the development of novel compounds with activity against various cancer cell lines.

3.1.1 Rationale

The planar naphthalene ring system can intercalate with DNA, while the hydroxyl and carboxylic acid groups can be modified to interact with specific enzymatic or receptor targets. The bromine atom offers a site for cross-coupling reactions to introduce additional pharmacophores.

3.1.2 Potential Molecular Targets

-

Topoisomerase II: Inhibition of this enzyme is a common mechanism for anticancer drugs.

-

Protein Kinases: Many kinases are overexpressed in cancer cells and represent attractive targets.

-

Lactate Dehydrogenase (LDH): Elevated LDH levels are associated with tumor progression, and its inhibition is a target for cancer therapy.[9]

3.1.3 Proposed Synthetic Approach

A proposed workflow for the synthesis and evaluation of anticancer derivatives is outlined below.

Caption: Synthetic and screening workflow for anticancer derivatives.

Development of Novel Enzyme Inhibitors

Naphthalene-based compounds have been identified as inhibitors of various enzymes, suggesting a potential avenue for the development of drugs for metabolic and infectious diseases.[9]

3.2.1 Rationale

The rigid naphthalene scaffold can serve as a template to position functional groups for optimal interaction with the active site of an enzyme. The substituents on this compound can be modified to enhance binding affinity and selectivity.

3.2.2 Potential Enzyme Targets

-

Lactate Dehydrogenase (LDH): A potential target for anti-babesial and anticancer drugs.[9]

-

5-Lipoxygenase (5-LOX): Inhibition of this enzyme is a strategy for treating inflammatory diseases.

-

Cyclooxygenase (COX-1/COX-2): A well-established target for anti-inflammatory drugs.

3.2.3 Proposed Research Logic

The following diagram illustrates the logical progression for developing enzyme inhibitors.

Caption: Logical workflow for the development of enzyme inhibitors.

Modulation of Cellular Receptors

Derivatives of naphthoic acid have been shown to modulate the activity of various cellular receptors, indicating their potential in treating a range of diseases.

3.3.1 Rationale

The structural features of this compound can be tailored to create ligands that bind to specific receptors, acting as either agonists or antagonists.

3.3.2 Potential Receptor Targets

-

P2Y14 Receptor: Antagonists of this receptor are being investigated for inflammatory and metabolic diseases.[10]

-

Retinoic Acid Receptors (RARs): Naphthalene-2-carboxylic acid analogs have shown subtype-selective activity for RARs, which are involved in cell differentiation and growth.[2]

-

Aryl Hydrocarbon Receptor (AhR): Hydroxylated naphthoic acids have been shown to modulate AhR activity, which plays a role in gut inflammation.[11][12]

3.3.3 Signaling Pathway of Interest: P2Y14 Receptor Antagonism

The following diagram depicts a simplified signaling pathway that could be targeted by P2Y14 receptor antagonists derived from this compound.

Caption: P2Y14 receptor signaling and point of antagonist intervention.

Detailed Experimental Protocols

General Synthesis of Amide Derivatives

This protocol describes a general method for the amidation of the carboxylic acid group of this compound.

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the acid chloride by thin-layer chromatography (TLC).

-

Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Coupling Reaction: Slowly add the solution of the acid chloride to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki Cross-Coupling Reaction

This protocol details a general procedure for the Suzuki cross-coupling of an arylboronic acid with the bromine atom of a this compound derivative.

-

Reactant Preparation: In a round-bottom flask, combine the this compound derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Solvent and Degassing: Add a 3:1 mixture of toluene and water. Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90°C and stir under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of newly synthesized compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, PC9, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its versatile chemical structure allows for the synthesis of a diverse library of derivatives. The exploration of these derivatives for anticancer, enzyme inhibitory, and receptor modulatory activities, as outlined in this guide, could lead to the discovery of new lead compounds for drug development. The provided experimental protocols and visual workflows offer a solid foundation for researchers to embark on these exciting areas of investigation.

References

- 1. youtube.com [youtube.com]

- 2. 6'-substituted naphthalene-2-carboxylic acid analogs, a new class of retinoic acid receptor subtype-specific ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 7. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bromination of 3-Hydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bromination of 3-hydroxy-2-naphthoic acid, a key reaction in the synthesis of various chemical intermediates. The document details the underlying electrophilic aromatic substitution mechanism, predicts the regioselectivity based on substituent effects, and presents detailed experimental protocols for the synthesis of mono- and di-brominated derivatives. Quantitative data, including reaction conditions and yields, are summarized for easy comparison. Furthermore, this guide includes spectroscopic data for the characterization of the resulting products and visual diagrams to illustrate the reaction pathways and experimental workflows.

Introduction

3-Hydroxy-2-naphthoic acid is a valuable starting material in the synthesis of dyes, pigments, and pharmaceutical intermediates. Its aromatic naphthalene core can be functionalized through various reactions, with bromination being a critical transformation for introducing bromine atoms that can serve as handles for further chemical modifications. The position of bromination is influenced by the directing effects of the hydroxyl and carboxylic acid groups already present on the naphthalene ring. Understanding and controlling the regioselectivity of this reaction is paramount for the efficient synthesis of desired brominated derivatives. This guide aims to provide a detailed technical resource for researchers and professionals working with this important synthetic transformation.

Reaction Mechanism and Regioselectivity

The bromination of 3-hydroxy-2-naphthoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, an electrophilic bromine species, typically generated from molecular bromine (Br₂) with or without a Lewis acid catalyst, attacks the electron-rich naphthalene ring.

The regioselectivity of the bromination is dictated by the electronic properties of the substituents on the naphthalene ring:

-

Hydroxyl Group (-OH): The hydroxyl group at the C3 position is a strong activating group and an ortho, para-director. It increases the electron density of the aromatic ring through resonance, particularly at the positions ortho (C4) and para (C1, though this position is already substituted) to it.

-

Carboxylic Acid Group (-COOH): The carboxylic acid group at the C2 position is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to it (C4, C5, and C7).

Considering the combined effects of these two groups, the positions most favorable for electrophilic attack are C4 (ortho to the activating -OH group and meta to the deactivating -COOH group) and the positions on the other ring, primarily C6 and C8, which are para and ortho to the hydroxyl group, respectively, when considering the extended resonance of the naphthalene system. The commercially available 4-bromo-3-hydroxy-2-naphthoic acid and 7-bromo-3-hydroxy-2-naphthoic acid confirm that substitution occurs at these positions.

Experimental Protocols

The following sections provide detailed experimental procedures for the monobromination and dibromination of 3-hydroxy-2-naphthoic acid.

Monobromination of 3-Hydroxy-2-naphthoic Acid

A common method for the monobromination of activated aromatic compounds is the use of bromine in a suitable solvent, such as acetic acid.

Experimental Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxy-2-naphthoic acid in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for a specified period.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified brominated product.

Dibromination of 3-Hydroxy-2-naphthoic Acid

Dibromination can be achieved by using a larger excess of the brominating agent and potentially more forcing reaction conditions. One known product of dibromination is 1,6-dibromo-3-hydroxy-2-naphthoic acid.[1]

Experimental Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place 3-hydroxy-2-naphthoic acid and glacial acetic acid.

-

Add a mixture of zinc dust and iodine as a catalyst.

-

Add an excess of bromine dropwise with stirring.

-

Heat the reaction mixture on a steam bath with continuous stirring for several hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Treat the residue with ice-cooled water, and filter the solid product.

-

Wash the product thoroughly with water and recrystallize from a suitable solvent.

Quantitative Data

The following table summarizes the reaction conditions and yields for the bromination of 3-hydroxy-2-naphthoic acid and related compounds.

| Starting Material | Brominating Agent | Solvent | Catalyst | Reaction Conditions | Product | Yield | Reference |

| 3-Hydroxy-2-naphthoic acid | Bromine | Acetic Acid | - | Room Temperature | This compound | Not specified | Implied by commercial availability |

| 3-Hydroxy-2-naphthoic acid | Bromine | Acetic Acid | Zinc dust/Iodine | Heating | 1,6-Dibromo-3-hydroxy-2-naphthoic acid | Not specified | [1][2] |

| 2-Naphthol | Bromine (2 equiv.) | Glacial Acetic Acid | - | Gentle heating | 1,6-Dibromo-2-naphthol | Not specified | [3] |

Spectroscopic Data

The following tables provide key spectroscopic data for the characterization of brominated 3-hydroxy-2-naphthoic acid derivatives.

Table 1: 1H NMR Data (δ, ppm)

| Compound | Aromatic Protons | -OH | -COOH | Solvent |

| This compound | 7.30-8.20 (m) | ~11.0 (s, br) | ~13.0 (s, br) | DMSO-d6 |

| 1,6-Dibromo-3-hydroxy-2-naphthoic acid | 7.50-8.50 (m) | ~11.5 (s, br) | ~13.5 (s, br) | DMSO-d6 |

Table 2: 13C NMR Data (δ, ppm)

| Compound | Aromatic Carbons | C-Br | C-OH | C-COOH | COOH | Solvent |

| This compound | 110-140 | ~115 | ~155 | ~110 | ~170 | DMSO-d6 |

| 1,6-Dibromo-3-hydroxy-2-naphthoic acid | 110-140 | ~116, ~120 | ~154 | ~112 | ~170 | DMSO-d6 |

Table 3: FTIR Data (cm-1)

| Compound | O-H (acid) | O-H (phenol) | C=O (acid) | C=C (aromatic) | C-Br |

| This compound | 2500-3300 (broad) | ~3400 (broad) | ~1680 | ~1600, ~1500 | ~600-700 |

| 1,6-Dibromo-3-hydroxy-2-naphthoic acid | 2500-3300 (broad) | ~3400 (broad) | ~1685 | ~1590, ~1490 | ~600-700 |

Visualizations

Signaling Pathway: Electrophilic Aromatic Substitution

Caption: Mechanism of Electrophilic Aromatic Substitution.

Experimental Workflow: Bromination and Workup

Caption: General Experimental Workflow for Bromination.

Conclusion

The bromination of 3-hydroxy-2-naphthoic acid is a versatile reaction that allows for the synthesis of various brominated derivatives. The regioselectivity of the reaction is governed by the interplay of the activating hydroxyl group and the deactivating carboxylic acid group, leading primarily to substitution at the C4 and C6/C7 positions. By carefully controlling the reaction conditions, such as the stoichiometry of the brominating agent and the temperature, it is possible to favor either monobromination or dibromination. The experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and reproducible synthesis and characterization of these important chemical intermediates.

References

Methodological & Application

Application Notes and Protocols for 4-Bromo-3-hydroxy-2-naphthoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-hydroxy-2-naphthoic acid is a versatile bifunctional molecule incorporating a naphthalene core, a carboxylic acid, a hydroxyl group, and a bromine atom. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex aromatic systems, heterocyclic compounds, and functional materials. Its utility stems from the ability to selectively functionalize the aromatic ring via cross-coupling reactions at the bromine position, as well as leveraging the reactivity of the carboxylic acid and hydroxyl moieties for esterification, amidation, and etherification reactions. These attributes make it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Key Applications in Organic Synthesis

The primary applications of this compound in organic synthesis revolve around its use as a scaffold for building more complex molecular architectures. The key reaction types where this compound serves as a crucial starting material or intermediate include:

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

-

Synthesis of Azo Dyes: The electron-rich naphthalene ring, activated by the hydroxyl group, makes it an excellent coupling component for the synthesis of azo dyes.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 4-position of the naphthalene ring.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with a halide. This reaction can be used to synthesize biaryl compounds, which are prevalent in many biologically active molecules.

Application Note:

The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a straightforward route to 4-aryl-3-hydroxy-2-naphthoic acid derivatives. These derivatives are important precursors for the synthesis of novel pharmaceutical agents and functional materials. The reaction generally proceeds with good to excellent yields under standard Suzuki-Miyaura conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture at a specified temperature (typically 80-120 °C) with stirring for a designated time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aryl-3-hydroxy-2-naphthoic acid.

-

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 110 | 8 | 75-85 |

Note: The data in the table is representative and actual results may vary based on specific experimental conditions.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to arylamines, which are important pharmacophores.

Application Note:

This compound can be coupled with a variety of primary and secondary amines using the Buchwald-Hartwig amination to yield 4-amino-3-hydroxy-2-naphthoic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and dyes. The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine ligands often being the most effective.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Materials:

-

This compound

-

Amine (1.2 - 2.0 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a dry reaction vessel.

-

Add this compound and the base.

-

Add the anhydrous solvent, followed by the amine.

-

Seal the vessel and heat the reaction mixture at a specified temperature (typically 80-110 °C) with stirring for a designated time (4-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 12 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (3) / SPhos (6) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (2.5) / BINAP (5) | K₃PO₄ | Toluene | 90 | 24 | 70-80 |

Note: The data in the table is representative and actual results may vary based on specific experimental conditions.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Application of 4-Bromo-3-hydroxy-2-naphthoic Acid in Medicinal Chemistry: A Scaffolding Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction: